molecular formula C13H18N4O2 B1421802 N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine CAS No. 1092460-56-4

N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine

Cat. No.: B1421802
CAS No.: 1092460-56-4
M. Wt: 262.31 g/mol
InChI Key: ZYIKNFATWRSUMX-UHFFFAOYSA-N
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Description

N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine is a useful research compound. Its molecular formula is C13H18N4O2 and its molecular weight is 262.31 g/mol. The purity is usually 95%.
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Biological Activity

N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C₁₃H₁₈N₄O₂
  • Molecular Weight: 262.31 g/mol
  • CAS Number: 1092460-56-4

The compound features a quinazoline moiety with dimethoxy substitutions at the 6 and 7 positions, which enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that begin with the preparation of the quinazoline derivative followed by alkylation with ethylenediamine. This synthetic pathway allows for the introduction of various functional groups that can modify the compound's biological profile.

Anticancer Properties

Research has indicated that derivatives of quinazoline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain analogs demonstrate IC50 values as low as 0.7 µM against colon cancer cells (HCT116) and ovarian cancer cells (HEY) resistant to cisplatin . The mechanism of action is believed to involve the inhibition of key cellular pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against certain yeast strains . The compound's effectiveness varies depending on the specific microbial target.

Comparative Analysis

To better understand the uniqueness of this compound compared to related compounds, a comparative table is presented below:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundQuinazoline with dimethoxy groupsAnticancer, AntimicrobialDual functionality as both amine and quinazoline derivative
6,7-DimethoxyquinazolineQuinazoline with methoxy groupsAntimicrobialLacks amine functionality
N-(4-Aminoquinazolinyl)ethylamineAmino group at para positionAnticancerDifferent substitution pattern
6-Methoxy-N-methylquinazolineMethyl substitution instead of ethane diamineAntibacterialMethyl group alters activity profile

Case Studies

Case Study 1: Cytotoxicity Evaluation

A series of substituted 6,7-dimethoxyquinazoline derivatives were synthesized and tested for cytotoxicity in various cancer cell lines. The most promising derivatives showed significant potency at low concentrations (IC50 values ranging from 0.7 to 10 µM). The study utilized the MTT assay to assess cell viability post-treatment .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives were tested against a panel of bacteria and fungi. Results indicated that several compounds exhibited notable inhibition zones against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .

Properties

IUPAC Name

N'-(6,7-dimethoxy-2-methylquinazolin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-8-16-10-7-12(19-3)11(18-2)6-9(10)13(17-8)15-5-4-14/h6-7H,4-5,14H2,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIKNFATWRSUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)NCCN)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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